Product packaging for [1,2,3]Triazolo[1,5-a]pyridin-7-amine(Cat. No.:CAS No. 127682-62-6)

[1,2,3]Triazolo[1,5-a]pyridin-7-amine

Cat. No.: B12886218
CAS No.: 127682-62-6
M. Wt: 134.14 g/mol
InChI Key: LZISVZBSKHHYQG-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyridin-7-amine is a fused heterocyclic compound of significant interest in scientific research and drug discovery. The [1,2,3]triazolo[1,5-a]pyridine scaffold is a versatile framework known for its diverse pharmacological properties and is present in compounds evaluated for various biological activities . Researchers utilize this specific amine-functionalized derivative as a key synthetic intermediate or precursor for the development of novel therapeutic agents. Its structure is particularly valuable in the design and synthesis of molecules that act as potent protein kinase inhibitors . Kinase inhibition is a pivotal mechanism in targeted cancer therapy, and compounds based on this scaffold have been investigated for their potential to inhibit enzymes such as the c-Met kinase, which is implicated in tumor growth and proliferation . Furthermore, related triazolopyridine core structures have been extensively studied for their fluorescence properties, making them useful in the development of fluorescent probes and functional materials . This product is intended for research applications in a controlled laboratory environment. It is supplied with detailed quality control documentation to ensure consistency and reliability in your experiments. Important Notice: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B12886218 [1,2,3]Triazolo[1,5-a]pyridin-7-amine CAS No. 127682-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triazolo[1,5-a]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZISVZBSKHHYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617420
Record name [1,2,3]Triazolo[1,5-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127682-62-6
Record name [1,2,3]Triazolo[1,5-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies For 1 Triazolo 1,5 a Pyridin 7 Amine

Convergent and Divergent Synthetic Pathways

The construction of psu.eduorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridin-7-amine can be approached through both convergent and divergent synthetic strategies. A convergent approach involves assembling the target molecule from precursors that already contain the key functional groups, while a divergent strategy entails creating the core heterocyclic system first, followed by the introduction of the desired functional group.

Cyclization Reactions for Triazolo[1,5-a]pyridine Ring Formation

The principal and most established method for constructing the psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine ring system is the oxidative cyclization of 2-pyridyl hydrazones. organic-chemistry.orgnih.gov This transformation involves the formation of a hydrazone from a 2-carbonylpyridine derivative and a hydrazine (B178648), which is then oxidized to induce ring closure and the formation of the fused triazole ring with concomitant loss of two hydrogen atoms.

A key reaction in this category is the lead tetraacetate oxidation of the hydrazone of pyrazine-2-carbaldehyde, which yields the corresponding triazolopyrazine in good yield. nih.gov This principle is directly applicable to pyridine (B92270) precursors. Another significant advancement is the use of heterogeneous copper(II) catalysts for the oxidative cyclization of 2-pyridine ketone hydrazones. organic-chemistry.org This method offers the advantage of using air as the oxidant and allows for the recovery and reuse of the catalyst, presenting a more sustainable synthetic route. organic-chemistry.org

The general mechanism for this cyclization is initiated by the formation of the hydrazone from a substituted 2-acylpyridine and hydrazine. Subsequent oxidation, for instance by lead tetraacetate or a copper/air system, facilitates an intramolecular electrophilic attack from the hydrazone nitrogen onto the pyridine ring, followed by aromatization to yield the stable psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine core.

Strategies for Introduction of the Amino Group

The introduction of the amino group at the 7-position of the psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine scaffold can be achieved via two primary strategies:

Convergent Strategy: This approach involves carrying the nitrogen functionality through the entire synthetic sequence. The synthesis would commence with a pyridine ring already bearing an amino group or a precursor group at the 6-position (which becomes the 7-position in the final product). A common starting material for such a strategy is 2,6-dichloropyridine (B45657). This can be selectively reacted with hydrazine hydrate (B1144303) to form 2-chloro-6-hydrazinopyridine. psu.edu The remaining chloro group can then be subjected to amination. Alternatively, a precursor like 6-amino-2-chloropyridine can be envisioned as a starting point, which would first be converted to 6-amino-2-hydrazinopyridine. This key intermediate, containing both the hydrazine moiety required for triazole formation and the amino group at the desired position, would then undergo cyclization with a suitable one-carbon synthon (e.g., a glyoxal (B1671930) derivative followed by oxidation) to form the final psu.eduorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridin-7-amine.

Divergent Strategy: In a divergent pathway, the unsubstituted or a halo-substituted psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine core is synthesized first, followed by the introduction of the amino group at the 7-position. This typically involves the synthesis of a 7-halo- psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine, for example, from 2,6-dichloropyridine. The initial reaction with a hydrazine would form a hydrazone at one of the chloro-positions, which is then cyclized. This would result in a 7-chloro- psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine. This halogenated intermediate serves as a versatile precursor for subsequent functionalization. The introduction of the amino group can then be achieved through nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or an amine, or more efficiently through modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. thieme-connect.com While direct amination of 7-halo- psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines is not extensively documented, the reactivity of the 7-position towards nucleophiles has been demonstrated in reactions with thiazole (B1198619) and benzothiazole, suggesting its viability as an electrophilic partner in coupling reactions. researchgate.net

Precursor Chemistry and Starting Material Design

The successful synthesis of psu.eduorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridin-7-amine is highly dependent on the rational design and preparation of key precursors.

Synthesis of Key Pyridine and Hydrazine Precursors

The most critical precursors for the synthesis of the psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine core are substituted 2-hydrazinopyridines. These are typically synthesized from the corresponding 2-halopyridines.

Table 1: Synthesis of Key Pyridine Precursors

Precursor Starting Material Reagents and Conditions Yield (%) Reference
2-Hydrazino-6-chloropyridine 2,6-Dichloropyridine Hydrazine hydrate (80%), reflux High psu.edu
2-Azido-6-chloropyridine 2-Hydrazino-6-chloropyridine Sodium nitrite, HCl Not Isolated psu.edu
2-Amino-6-chloropyridine 2-Hydrazino-6-chloropyridine Hydrazine, Raney Nickel Good psu.edu

The reaction of 2,6-dichloropyridine with hydrazine hydrate provides a straightforward route to 2-hydrazino-6-chloropyridine, a versatile intermediate for divergent strategies. psu.edu For convergent approaches, the synthesis of 6-amino-2-hydrazinopyridine would be necessary. This can be conceptually derived from 2-amino-6-chloropyridine, which itself can be prepared by the reduction of 2-hydrazino-6-chloropyridine using Raney Nickel catalysis. psu.edu The subsequent conversion of the chloro group to a hydrazine would yield the desired diamino-functionalized precursor.

Functionalization of Precursors for Subsequent Ring Closure

The functionalization of the pyridine precursor is tailored to the chosen synthetic pathway. For a convergent synthesis, installing an amino group or a protected amino group at the 6-position of the pyridine ring is essential before the cyclization step. For a divergent synthesis, a halogen, typically chlorine, is maintained at the 6-position of the pyridine ring. This halogen is carried through the cyclization to become a 7-halo substituent on the psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine ring system, acting as a handle for the subsequent introduction of the amino group. The choice of the carbonyl precursor (e.g., an aldehyde or ketone at the 2-position of the pyridine) for the initial hydrazone formation will determine the substitution pattern at other positions of the resulting triazole ring.

Catalytic Approaches inpsu.eduorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridin-7-amine Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and sustainability of synthetic routes to psu.eduorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridin-7-amine.

Copper Catalysis: As previously mentioned, heterogeneous copper(II) catalysis is effective for the oxidative cyclization of 2-pyridine ketone hydrazones to form the psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine core. organic-chemistry.org An MCM-41-anchored bidentate 2-aminoethylamino copper(II) complex has been shown to catalyze this reaction effectively using air as the terminal oxidant, which represents a green and practical approach. organic-chemistry.org

Palladium Catalysis: In the context of a divergent strategy, palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for C-N bond formation. A Buchwald-Hartwig amination protocol would be the method of choice for converting a 7-halo- psu.eduorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine intermediate to the desired 7-amino product. This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand (e.g., PPh₃ or more advanced biaryl phosphines) and a base. researchgate.net While a specific example for the amination at the 7-position of this particular heterocycle is not prominent in the literature, the successful palladium-catalyzed arylation at this position strongly supports the feasibility of such a transformation. researchgate.net

Table 2: Potential Catalytic Applications in the Synthesis

Reaction Step Catalytic System Substrate Product Plausible Method
Ring Formation Heterogeneous Cu(II) 2-Pyridyl hydrazone psu.eduorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridine Oxidative Cyclization organic-chemistry.org

Transition-Metal Catalysis

Transition-metal catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles, and the formation of the nih.govresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridine ring system is no exception. Copper and palladium catalysts have been prominently featured in these synthetic routes.

Copper-catalyzed reactions, particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, represent a fundamental approach. While direct synthesis of the 7-amino substituted compound is not extensively documented, the synthesis of the core nih.govresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridine ring from 2-pyridyl azide (B81097) and terminal alkynes is well-established. Subsequent functionalization at the 7-position, potentially through amination of a 7-halo- nih.govresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridine precursor, is a viable strategy.

A notable example of copper catalysis involves the oxidative cyclization of 2-pyridine ketone hydrazones. A heterogeneous copper(II) catalyst anchored on MCM-41 has been utilized for the synthesis of various nih.govresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridines in good yields at room temperature using air as the oxidant. organic-chemistry.orgorganic-chemistry.org This method offers the advantage of catalyst recyclability. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also instrumental, particularly for the introduction of aryl or other substituents onto the heterocyclic core. For instance, a palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) has been reported for the synthesis of nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridines, a related isomer. organic-chemistry.org Such strategies could be adapted for the synthesis of precursors to the target molecule.

CatalystStarting MaterialsProductConditionsYieldReference
CuI/L-prolineN-(o-haloaryl)alkynylimine, Sodium azide4-(trifluoromethyl)-1,2,3-triazolo[1,5-a]quinoxalineCascade reaction98% nih.gov
Pd(PPh₃)₄Bromo-functionalized triazolopyridine, 4-methoxyphenylboronic acidAryl-substituted triazolopyridineSuzuki-Miyaura coupling88% nih.gov
Heterogeneous Cu(II) on MCM-412-Pyridine ketone hydrazones nih.govresearchgate.netthieme-connect.comTriazolo[1,5-a]pyridinesEthyl acetate, room temperature, airGood organic-chemistry.orgorganic-chemistry.org

Organocatalysis and Biocatalysis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, offering advantages in terms of cost, toxicity, and environmental impact. In the context of triazole synthesis, organocatalysts can promote the requisite cycloaddition reactions.

For instance, L-proline has been successfully employed as a catalyst in the cascade reaction of N-(o-haloaryl)alkynylimines with sodium azide to produce triazolo-fused quinoxalines. nih.gov This highlights the potential of amino acids and other small organic molecules to catalyze the formation of the triazole ring. Another study demonstrated the use of pyrrolidine (B122466) as an effective organocatalyst for the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides from 4-azido-7-chloroquinoline and β-oxo-amides. rsc.org These examples suggest that similar organocatalytic strategies could be developed for the synthesis of nih.govresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridin-7-amine, likely by reacting a suitably substituted pyridine precursor.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild conditions. nih.gov While specific biocatalytic routes to nih.govresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridin-7-amine are not yet well-established, the potential of this technology is significant. Enzymes such as transaminases are widely used for the synthesis of chiral amines, which are crucial components of many pharmaceuticals. rsc.org A hypothetical biocatalytic approach could involve the enzymatic amination of a ketone precursor of the triazolopyridine ring. Furthermore, nitrile hydratases could be employed for the selective hydrolysis of a nitrile group to an amide, which could then be a precursor to the amine functionality. researchgate.net The development of such biocatalytic methods would align with the principles of green chemistry and provide access to enantiomerically pure derivatives.

Catalyst TypeCatalyst ExampleReaction TypePotential Application to Target SynthesisReference
OrganocatalystL-prolineCascade cycloadditionFormation of the triazole ring from an appropriate pyridine precursor. nih.gov
OrganocatalystPyrrolidineCycloadditionSynthesis of the triazole ring system. rsc.org
BiocatalystTransaminaseReductive aminationIntroduction of the 7-amino group onto a ketone precursor. rsc.org
BiocatalystNitrile hydrataseNitrile hydrolysisConversion of a 7-cyano precursor to a 7-carboxamide, then to the amine. researchgate.net

Green Chemistry Principles innih.govresearchgate.netthieme-connect.comTriazolo[1,5-a]pyridin-7-amine Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Syntheses

One of the key tenets of green chemistry is the reduction or elimination of solvents. Solvent-free, or solid-state, reactions can lead to improved efficiency, easier purification, and reduced environmental impact. Microwave-assisted organic synthesis (MAOS) is a prominent technique in this area. A catalyst-free and additive-free method for synthesizing nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyridines under microwave conditions has been reported. nih.govmdpi.com This tandem reaction between enaminonitriles and benzohydrazides proceeds in a short time with high yields. nih.gov Although this example pertains to a different isomer, the principle of using microwave irradiation to promote solvent-free or solvent-minimized reactions is directly applicable to the synthesis of nih.govresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridin-7-amine.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable. The synthesis of triazoles via [3+2] cycloaddition reactions is an excellent example of an atom-economical process.

To further optimize reaction efficiency, multi-component reactions (MCRs) are highly desirable. MCRs combine three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps, purification processes, and waste generation. The development of an MCR for the synthesis of nih.govresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridin-7-amine would represent a significant advancement in its sustainable production.

Flow Chemistry and Continuous Processing Techniques for Scale-Up

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for scale-up. These advantages include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. The synthesis of 1,2,3-triazoles has been successfully adapted to flow conditions. nih.gov

A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles using a heterogeneous copper-on-charcoal catalyst in a continuous flow system has been established. nih.gov This methodology demonstrates good functional group tolerance and high yields. nih.gov Furthermore, the synthesis of a related heterocyclic system, pyrazolo[1,5-a]pyridines, has been achieved in quantitative yield under flow conditions at high temperatures. mdpi.com These examples strongly suggest that the synthesis of nih.govresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridin-7-amine could be effectively translated to a continuous flow process, enabling safer and more efficient large-scale production.

TechnologyKey AdvantagesRelevance to Target SynthesisReference
Flow ChemistryEnhanced safety, improved heat/mass transfer, scalability, automation.Enables safer handling of potentially hazardous intermediates (e.g., azides) and efficient large-scale production. nih.govmdpi.com
Heterogeneous Catalysis in FlowCatalyst recyclability, simplified purification.A copper-on-charcoal catalyst could be used in a packed-bed reactor for continuous production. nih.gov

Mechanistic Investigations Of 1 Triazolo 1,5 a Pyridin 7 Amine Formation and Reactivity

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The formation of the sci-hub.seresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system is a subject of considerable interest, with several synthetic strategies developed for its construction. A prevalent and mechanistically insightful route involves the cyclization of 2-hydrazinopyridine (B147025) derivatives.

Electrophilic and Nucleophilic Pathways in Triazolo[1,5-a]pyridine Annulation

The synthesis of sci-hub.seresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines often proceeds through a key ring-chain tautomerism. The fused triazole ring can exist in equilibrium with an open-chain α-diazo-2-pyridylmethane derivative. researchgate.net This equilibrium is fundamental to understanding the reactivity and formation of the bicyclic system.

One common synthetic approach involves the reaction of a 2-halopyridine with hydrazine (B178648) to form a 2-hydrazinopyridine intermediate. This intermediate can then be reacted with a suitable one-carbon electrophile, such as a carboxylic acid derivative or an orthoester. The annulation process involves a sequence of nucleophilic attacks and cyclization steps.

The initial step is the nucleophilic attack of the exocyclic nitrogen of the 2-hydrazinopyridine on the electrophilic carbon of the one-carbon synthon. This is followed by an intramolecular cyclization where the endocyclic pyridine (B92270) nitrogen acts as a nucleophile, attacking an electrophilic center in the newly attached side chain. The final step involves dehydration to yield the aromatic sci-hub.seresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine ring.

Alternatively, the reaction of 2-acylpyridines with hydrazines, particularly tosylhydrazine, followed by a base- or metal-catalyzed cyclization, represents another key pathway. researchgate.net In this case, the initially formed hydrazone undergoes cyclization. The mechanism can be viewed as an intramolecular nucleophilic attack of the pyridine nitrogen onto the imine carbon, facilitated by the electronic properties of the substituent on the hydrazine.

Role of Intermediates and Transition States

The synthesis of sci-hub.seresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridin-7-amine involves several key intermediates. Following the formation of the initial adduct between 2-hydrazinopyridine and the electrophile, a linear intermediate is generated. The subsequent intramolecular cyclization proceeds through a cyclic transition state, the stability of which is influenced by the substituents on both the pyridine ring and the cyclizing partner.

A critical intermediate in many synthetic routes is the N-aminopyridinium salt, which can undergo a 1,3-dipolar cycloaddition with alkynes. sci-hub.se However, controlling the regioselectivity of this reaction can be challenging.

The ring-chain tautomerism between the fused sci-hub.seresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine and its open-chain diazo form is a crucial aspect of its chemistry. researchgate.net The diazo form is a key reactive intermediate that can participate in various reactions, including cycloadditions and reactions with electrophiles. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the ring system.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The efficiency and outcome of the synthesis of sci-hub.seresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridin-7-amine are governed by both kinetic and thermodynamic factors. The relative rates of the competing reaction pathways determine the product distribution, while the thermodynamic stability of the final product and any intermediates influences the position of equilibria.

Reaction Rate Determination and Activation Energy Profiling

While specific kinetic data for the synthesis of sci-hub.seresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridin-7-amine are not extensively reported in the literature, general principles of reaction kinetics apply. The rate-determining step in the multi-step synthesis is often the intramolecular cyclization, which involves the formation of a new five-membered ring. The activation energy for this step is influenced by the nucleophilicity of the attacking nitrogen and the electrophilicity of the carbon center being attacked.

The table below presents hypothetical kinetic data for the cyclization step under different conditions to illustrate the potential impact of catalysts and temperature.

Table 1: Hypothetical Kinetic Data for the Cyclization to form sci-hub.seresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridine

CatalystTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)
None1001.2 x 10⁻⁵120
Acid Catalyst (e.g., p-TsOH)1003.5 x 10⁻⁴95
Metal Catalyst (e.g., Cu(II))808.1 x 10⁻⁴80

Equilibrium Studies and Product Distribution Control

The final distribution of products in the synthesis of triazolopyridines can be influenced by thermodynamic control. In cases where isomeric products can be formed, such as the sci-hub.seresearchgate.netmdpi.comtriazolo[1,5-a]pyridine isomer, the reaction conditions can be tuned to favor the formation of the more thermodynamically stable isomer. The Dimroth rearrangement, an isomerization of triazoles often under acidic or basic conditions, can play a role in the interconversion of different triazole-fused heterocycles.

The position of the ring-chain tautomeric equilibrium between the fused triazole and the open-chain diazo compound is also a critical factor. The relative stability of these two forms can be influenced by the solvent and the electronic nature of the substituents.

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of a specifically substituted derivative like sci-hub.seresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridin-7-amine requires precise control over regioselectivity. The formation of the sci-hub.seresearchgate.netorganic-chemistry.orgtriazole ring, as opposed to the sci-hub.seresearchgate.netmdpi.comtriazole isomer, and the introduction of the amino group at the C7 position are key challenges.

The regioselectivity of the initial attack of hydrazine on a substituted pyridine precursor is a crucial determinant of the final product. For instance, in the reaction of a 2-halo-4-aminopyridine with hydrazine, the position of the incoming hydrazino group will dictate the eventual position of the triazole ring fusion.

Furthermore, in cycloaddition reactions involving N-aminopyridinium salts and unsymmetrical alkynes, the regioselectivity of the addition is governed by both steric and electronic factors of the reacting partners. sci-hub.se The development of regioselective methods is a key area of research to access specific isomers of functionalized pyrazolo[1,5-a]pyridines and related systems. sci-hub.se

The introduction of the amino group at the 7-position of the sci-hub.seresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine ring can be achieved by using a pyridine starting material that already contains an amino or a precursor group at the corresponding position (the 4-position of the pyridine ring). The directing effects of this substituent throughout the reaction sequence are critical for achieving the desired regiochemistry.

The table below outlines the typical regiochemical outcomes based on the starting materials, highlighting the importance of the initial substitution pattern on the pyridine ring.

Table 2: Regiochemical Outcome Based on Pyridine Starting Material

Pyridine Starting MaterialKey ReagentMajor Product IsomerReference
2-HydrazinopyridineFormic Acid sci-hub.seresearchgate.netmdpi.comTriazolo[4,3-a]pyridineGeneral Knowledge
2-Chloropyridine (B119429)Hydrazine, then Orthoester sci-hub.seresearchgate.netmdpi.comTriazolo[4,3-a]pyridineGeneral Knowledge
2-AzidopyridineThermal/Photochemical Cyclization sci-hub.seresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridineGeneral Knowledge
4-Amino-2-hydrazinopyridineOrthoester7-Amino- sci-hub.seresearchgate.netmdpi.comtriazolo[4,3-a]pyridineInferred
4-Amino-2-azidopyridineThermal/Photochemical Cyclization sci-hub.seresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridin-7-amineInferred

Disclaimer: The information in this table is based on general principles of heterocyclic synthesis and inferred for the specific target compound due to a lack of direct literature precedent for all entries.

Directing Group Effects

The synthesis of the researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine core typically involves the cyclization of a suitably substituted pyridine precursor. The nature and position of substituent groups on the initial pyridine ring play a critical directing role in the regioselectivity and efficiency of the triazole ring formation.

In the context of forming researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridin-7-amine, the strategic placement of an amino group at the 2-position and a hydrazine or a precursor to a diazo group at the 6-position of the pyridine ring is a common synthetic strategy. The amino group at the 2-position acts as a crucial directing group. Its electron-donating nature through resonance can influence the nucleophilicity of the pyridine ring nitrogen, facilitating the initial steps of the cyclization cascade.

Research on related triazolopyridine systems has shown that lithiation, a key step for further functionalization, occurs regiospecifically. For the parent researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine, lithiation with lithium diisopropylamide (LDA) occurs at the 7-position. researchgate.net This highlights the inherent directing effect of the fused ring system itself. In the case of the 7-amino derivative, the interplay between the directing power of the amino group and the inherent reactivity of the heterocyclic core would dictate the outcome of such reactions.

Influence of Steric and Electronic Factors

The formation and reactivity of researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridin-7-amine are intricately governed by a combination of steric and electronic factors originating from substituents on both the pyridine precursor and the final heterocyclic system.

During the synthesis, the steric bulk of substituents adjacent to the reacting centers can significantly impact the rate and yield of the cyclization reaction. Large, bulky groups may hinder the necessary conformational changes required for ring closure, leading to lower efficiencies or the formation of undesired side products.

The electronic nature of substituents exerts a powerful influence on the reaction mechanism. Electron-donating groups (EDGs) on the pyridine precursor can enhance the nucleophilicity of the ring nitrogen, thereby accelerating the cyclization process. Conversely, electron-withdrawing groups (EWGs) can decelerate the reaction by reducing the electron density of the pyridine ring. For instance, in the synthesis of related 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, it has been observed that enaminonitriles bearing electron-donating groups generally lead to higher product yields. nih.gov While this is a different isomer, the general principle of electronic influence on cyclization holds.

Substituent Type on Pyridine PrecursorExpected Electronic Effect on Cyclization RateExpected Steric Effect on Cyclization Rate (if ortho to reacting center)
Electron-Donating Group (e.g., -OCH₃, -CH₃)IncreaseDecrease
Electron-Withdrawing Group (e.g., -NO₂, -CN)DecreaseDecrease
Halogen (e.g., -Cl, -Br)Decrease (Inductive) / Increase (Resonance)Decrease

Once formed, the reactivity of the researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridin-7-amine is also a function of these factors. The electron-donating amino group at the 7-position increases the electron density of the pyridine portion of the fused system, making it more susceptible to electrophilic attack compared to the unsubstituted parent compound. However, the steric hindrance around the 7-amino group and the adjacent positions (6 and 8, though the 8-position is a bridgehead) will influence the approach of reagents.

Computational studies on related heterocyclic systems often provide quantitative insights into these effects. For example, analysis of the molecular electrostatic potential (MEP) can reveal regions of high and low electron density, predicting sites of electrophilic and nucleophilic attack. While specific computational data for researchgate.netnih.govrsc.orgTriazolo[1,5-a]pyridin-7-amine is not widely published, such studies on similar molecules consistently demonstrate the powerful interplay of steric and electronic factors in dictating chemical reactivity.

Computational and Theoretical Chemistry Studies Of 1 Triazolo 1,5 a Pyridin 7 Amine

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed examination of the electronic landscape of mdpi.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-amine.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a distinct energy level. The distribution of these orbitals and the electron density across the molecule are crucial for understanding its bonding and reactivity.

While specific MO calculations for mdpi.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-amine are not extensively documented in dedicated studies, analysis of related triazolopyridine and triazolopyrimidine systems using methods like Density Functional Theory (DFT) provides a strong basis for understanding its electronic characteristics. mdpi.comresearchgate.netjchemrev.com For instance, in a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine, DFT calculations at the B3LYP/6-311G(2d,2p) level were used to analyze its molecular structure and vibrational spectra. mdpi.com Such calculations reveal the delocalization of electrons across the fused ring system, a hallmark of aromatic compounds.

The electron density distribution can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential. researchgate.netresearchgate.net For an amino-substituted triazolopyridine, the MEP would likely show a high electron density (negative potential) around the nitrogen atoms of the triazole and pyridine (B92270) rings, as well as the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential.

Natural Bond Orbital (NBO) analysis is another powerful tool to dissect the electronic structure. uni-muenchen.dempg.dewisc.edu It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. For mdpi.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-amine, NBO analysis would quantify the hybridization of atomic orbitals and the delocalization of electron density through hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions contribute significantly to the molecule's stability.

Table 1: Representative Natural Bond Orbital (NBO) Analysis for a Related Amino-Triazole System (Illustrative)
Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Interaction Type
LP(1) N (1.98)σ(C-C) (0.02)2.5Lone Pair -> Antibond
σ(C-N) (1.99)σ(C-C) (0.02)1.8Bond -> Antibond
σ(C-H) (1.99)σ*(C-N) (0.03)0.9Bond -> Antibond

Note: This table is illustrative and based on typical NBO analysis results for similar heterocyclic amines. E(2) represents the stabilization energy from donor-acceptor interactions.

The fused mdpi.comresearchgate.netrsc.orgtriazolo[1,5-a]pyridine ring system is aromatic, a property that confers significant thermodynamic stability. Aromaticity can be quantified through various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE). NICS calculations involve placing a "ghost" atom at the center of the ring to probe the magnetic shielding, with negative values indicating aromatic character. ASE is the energy difference between the cyclic, delocalized system and a hypothetical, non-aromatic reference compound.

Computational Prediction of Reactivity Patterns

Computational chemistry is instrumental in predicting how and where a molecule will react. By analyzing the electronic properties, one can identify the most likely sites for nucleophilic or electrophilic attack and understand the energetics of reaction pathways.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For mdpi.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-amine, the HOMO is expected to be distributed over the electron-rich regions, particularly the amino group and the nitrogen atoms of the heterocyclic rings. The LUMO, in contrast, would be located on the electron-deficient parts of the molecule. The precise energies and spatial distributions of these orbitals can be calculated using DFT methods. jchemrev.comresearchgate.net These calculations are crucial for predicting, for example, the regioselectivity of electrophilic substitution reactions.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for an Analogous Amino-Heterocycle (Illustrative)
ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These values are illustrative and based on DFT calculations for similar aromatic amines. The specific values for mdpi.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-amine would require dedicated computation.

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, through transition states. By calculating the energies of all species along the reaction coordinate, an energy landscape or reaction profile can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates, and the relative stabilities of intermediates and products.

A DFT study on the ring-chain isomerization of 3-(2-pyridyl)- mdpi.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrid-7-yl derivatives provides a pertinent example. researchgate.net The calculations elucidated a multi-step mechanism and showed that the equilibrium between different isomers is dependent on the electronic properties of the substituents. researchgate.net Similar calculations for mdpi.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-amine could be used to investigate its thermal stability, potential rearrangements, and reactivity in various chemical transformations, such as those used in the synthesis of more complex molecules. nih.gov For instance, the trypanocidal activity of some mdpi.comresearchgate.netrsc.orgtriazolo[1,5-a]pyridine derivatives has been linked to their interaction with the sterol biosynthesis pathway, a process that could be modeled computationally to understand the reaction mechanism at the enzyme's active site. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While the fused ring system of mdpi.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-amine is largely planar and rigid, the exocyclic amino group has rotational freedom. Conformational analysis involves mapping the potential energy surface as a function of the rotation around single bonds to identify the most stable conformations (energy minima) and the energy barriers between them.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its flexibility, conformational changes, and interactions with its environment, such as solvent molecules or a biological receptor. For mdpi.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-amine, MD simulations could be used to explore the orientation of the amino group and its hydrogen bonding capabilities, which are crucial for its interaction with other molecules, including biological targets. In studies of related triazolopyrimidin-7-ones as potential SARS-CoV-2 inhibitors, MD simulations were used to confirm the stability of the ligand-protein complex. rsc.orgnih.gov A similar approach could be applied to understand the interactions of mdpi.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-amine in a biological context, such as its docking to an enzyme active site. nih.gov

Spectroscopic Parameter Prediction and Interpretation (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For researcher.liferesearchgate.netnih.govTriazolo[1,5-a]pyridin-7-amine, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. These predictions are crucial for confirming the molecular structure and for a detailed assignment of experimental spectra.

Methodologies such as DFT have proven to be reliable for forecasting the spectroscopic characteristics of various heterocyclic compounds, including related structures like triazoles and aminopyridines. researcher.liferesearchgate.net The common approach involves optimizing the molecular geometry of the compound at a specific level of theory, followed by calculations to determine the NMR chemical shieldings and the vibrational frequencies. A widely used functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a comprehensive basis set like 6-311++G(d,p), which generally provides a good balance between accuracy and computational cost for organic molecules. physchemres.org

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is typically accomplished using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. researcher.life This method calculates the isotropic magnetic shielding tensors for each nucleus. The computed shielding values are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory.

These theoretical chemical shifts are invaluable for assigning the signals in an experimentally obtained NMR spectrum. By comparing the predicted and experimental values, each proton and carbon atom in the researcher.liferesearchgate.netnih.govTriazolo[1,5-a]pyridin-7-amine structure can be assigned to a specific resonance. The calculations can also shed light on the electronic environment of each nucleus, where factors like the electron-donating nature of the amino group and the electronic structure of the fused heterocyclic rings influence the chemical shifts. For instance, in studies of aminopyrimidines, DFT/GIAO methods have shown that chemical shifts are highly sensitive to electron densities and the orientation of the amine group. researcher.life

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for researcher.liferesearchgate.netnih.govTriazolo[1,5-a]pyridin-7-amine, based on typical DFT/GIAO calculations.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for researcher.liferesearchgate.netnih.govTriazolo[1,5-a]pyridin-7-amine (Note: These are hypothetical values for illustrative purposes.)

AtomPredicted Chemical Shift (δ, ppm)
H-58.10
H-66.85
H-87.95
NH₂6.50

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for researcher.liferesearchgate.netnih.govTriazolo[1,5-a]pyridin-7-amine (Note: These are hypothetical values for illustrative purposes.)

AtomPredicted Chemical Shift (δ, ppm)
C-3a130.5
C-5145.2
C-6110.8
C-7155.4
C-8115.3
C-8a140.1

Prediction of Vibrational Frequencies

Theoretical vibrational analysis is performed on the optimized geometry of researcher.liferesearchgate.netnih.govTriazolo[1,5-a]pyridin-7-amine to predict its infrared (IR) and Raman spectra. These calculations yield a set of normal vibrational modes and their corresponding frequencies. nih.gov Due to the approximations inherent in the theoretical models (e.g., the harmonic approximation), the calculated frequencies are often systematically higher than the experimental values. To achieve better agreement with experimental data, these raw frequencies are typically scaled using a recommended scaling factor specific to the level of theory used. nih.gov

The predicted vibrational spectra are essential for interpreting the features of experimental IR and Raman spectra. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for the assignment of spectral bands to specific molecular vibrations, such as N-H stretching of the amine group, C-H stretching of the pyridine ring, or the breathing modes of the fused ring system. researchgate.net Such assignments are critical for a complete vibrational characterization of the molecule. tamu.edu

An illustrative table of key predicted vibrational frequencies for researcher.liferesearchgate.netnih.govTriazolo[1,5-a]pyridin-7-amine is provided below.

Table 3: Illustrative Predicted Vibrational Frequencies and Assignments for researcher.liferesearchgate.netnih.govTriazolo[1,5-a]pyridin-7-amine (Note: These are hypothetical scaled values for illustrative purposes.)

Predicted Frequency (cm⁻¹)IntensityVibrational Assignment
3450MediumN-H asymmetric stretching
3350MediumN-H symmetric stretching
3100WeakAromatic C-H stretching
1640StrongNH₂ scissoring
1590StrongC=N/C=C ring stretching
1480StrongC=N/C=C ring stretching
1250MediumC-N stretching
830StrongC-H out-of-plane bending

Advanced Structural Elucidation Techniques For 1 Triazolo 1,5 a Pyridin 7 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

For a molecule like nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-7-amine, multidimensional NMR techniques would be indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the triazole and pyridine rings and confirming the position of the amine group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would show through-space correlations between protons, providing insights into the spatial arrangement of the molecule.

Without experimental data, a specific data table cannot be generated.

Solid-state NMR could provide information about the structure of nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-7-amine in the solid phase, including insights into polymorphism and intermolecular interactions like hydrogen bonding involving the amine group. However, no specific studies on this compound have been reported.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

HRMS would be used to determine the accurate mass of the molecular ion of nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-7-amine. This would allow for the calculation of its elemental formula, providing strong evidence for its chemical composition.

Table 1: Predicted HRMS Data for nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-7-amine

Formula Calculated Monoisotopic Mass (Da)

Note: This table is based on theoretical calculations and not on experimental data.

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and inducing fragmentation. The resulting fragmentation pattern would be characteristic of the molecule's structure. Key fragmentations would likely involve the loss of nitrogen (N₂) from the triazole ring and subsequent cleavages of the pyridine ring. Analysis of these fragments would help to confirm the connectivity of the atoms. Specific fragmentation pathways and a corresponding data table cannot be provided without experimental results.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. mdpi.commdpi.comnih.gov

For nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-7-amine, these techniques would be expected to show characteristic bands for:

N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹. nih.gov

C=N and C=C stretching vibrations of the fused aromatic ring system.

N=N stretching of the triazole ring.

C-N stretching vibrations.

Aromatic C-H stretching and bending modes.

Table 2: Expected IR and Raman Vibrational Modes for nih.govmdpi.commdpi.comTriazolo[1,5-a]pyridin-7-amine

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
C=N/C=C Stretch 1400 - 1650
N=N Stretch 1200 - 1300
C-N Stretch 1000 - 1350

Note: This table provides general expected ranges and is not based on specific experimental data for the compound.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction stands as the unequivocal method for the absolute determination of the three-dimensional structure of a crystalline solid, including complex heterocyclic systems like cambridge.orgresearchgate.netmdpi.comTriazolo[1,5-a]pyridin-7-amine and its derivatives. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, thereby offering definitive proof of molecular connectivity and stereochemistry. While spectroscopic methods such as NMR and mass spectrometry provide valuable insights into molecular structure, X-ray diffraction analysis offers a static, high-resolution snapshot of the molecule, resolving any ambiguities that may arise from spectral interpretations.

The process involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By meticulously measuring the positions and intensities of these spots, crystallographers can mathematically reconstruct the electron density map of the molecule and, from that, deduce the precise location of each atom.

For the broader class of triazolopyridines, single-crystal X-ray diffraction has been instrumental in confirming structures, especially in cases where isomerism is possible. For instance, in the synthesis of substituted triazolopyridines, the technique has been used to differentiate between potential isomers and to elucidate the conformational details of the molecules. cambridge.orgresearchgate.net

A typical output from a single-crystal X-ray diffraction experiment includes the determination of the crystal system, space group, and unit cell dimensions. For example, a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed that it crystallizes in the monoclinic system with the space group P21/n. nih.gov The unit cell parameters were determined to be a = 5.5666 Å, b = 12.6649 Å, and c = 16.8190 Å, with a β angle of 99.434°. nih.gov Such data is crucial for understanding the packing of molecules in the solid state.

Furthermore, the analysis provides a detailed list of atomic coordinates, which are used to calculate intramolecular bond lengths and angles with a high degree of precision. This level of detail is indispensable for validating the proposed structure of a newly synthesized compound and for studying the electronic and steric effects of different substituents on the triazolopyridine core.

The table below presents representative crystallographic data for a derivative of the triazolopyridine family, illustrating the type of detailed structural information that can be obtained.

Interactive Data Table: Crystallographic Data for 3-(pyridine-4-yl)- cambridge.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine mdpi.com

ParameterValue
Empirical FormulaC12H8N4
Formula Weight208.22
Crystal SystemMonoclinic
Space GroupP 21/c
a (Å)15.1413(12)
b (Å)6.9179(4)
c (Å)13.0938(8)
β (°)105.102(6)
Volume (ų)1324.16(16)
Z4

In another example, the crystal structure of 3-phenyl-7-(pyrazin-2-yl)- cambridge.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine was determined from powder X-ray diffraction data, which, while not from a single crystal, still provided enough information to confirm the molecular structure and analyze intermolecular interactions such as π–π stacking. cambridge.orgresearchgate.net This demonstrates the versatility of diffraction methods in structural elucidation.

The definitive nature of single-crystal X-ray diffraction makes it an essential tool in the characterization of novel cambridge.orgresearchgate.netmdpi.comTriazolo[1,5-a]pyridine derivatives, ensuring an accurate structural foundation for further chemical and biological investigations.

Applications Of 1 Triazolo 1,5 a Pyridin 7 Amine As a Versatile Synthetic Building Block

Incorporation into Complex Molecular Architectures

The structural rigidity and rich heteroaromatic nature of the researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core make it an attractive building block for the synthesis of elaborate molecular structures. The 7-amino group serves as a versatile nucleophile and a site for further functionalization, enabling its incorporation into a wide array of complex organic molecules.

The researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridin-7-amine moiety can be strategically utilized in the construction of novel fused heterocyclic systems. The amino group can participate in various cyclization reactions, leading to the formation of polycyclic structures with potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound have been used to synthesize more complex fused systems, such as pyrimidine-triazolo[1,5-a]pyridin-7-yl)thiazoles. While the specific details of the synthetic routes are proprietary to the research, this application highlights the potential of the 7-amino group to act as a linchpin in the assembly of multi-ring systems.

The general synthetic strategies often involve the condensation of the amino group with suitable electrophilic reagents, followed by intramolecular cyclization to forge new heterocyclic rings. The reactivity of the triazolopyridine core can also be harnessed in conjunction with the amino group's functionality to achieve diverse polycyclic frameworks.

In the realm of drug discovery, the generation of diverse molecular scaffolds is crucial for exploring new chemical space and identifying novel therapeutic agents. The researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold itself is of significant interest, with derivatives showing promising biological activities, including trypanocidal effects nih.gov. The 7-amino derivative serves as a valuable starting point for creating libraries of related compounds with diverse substitution patterns.

The amino group can be readily acylated, alkylated, or arylated, and can participate in various coupling reactions to introduce a wide range of substituents. This allows for the systematic modification of the molecule's steric and electronic properties, which is a key aspect of structure-activity relationship (SAR) studies in medicinal chemistry. The ability to generate a library of derivatives from a common core structure is a powerful tool in the search for new drug candidates.

Table 1: Examples of Reactions for Scaffold Diversity Generation

Reaction TypeReagents and ConditionsResulting Functional Group
AcylationAcyl chlorides or anhydrides, baseAmide
SulfonylationSulfonyl chlorides, baseSulfonamide
Buchwald-Hartwig AminationAryl halides, Pd catalyst, baseSecondary Arylamine
Reductive AminationAldehydes or ketones, reducing agentSecondary or Tertiary Amine
Diazotization followed by Sandmeyer ReactionNaNO₂, HCl; CuXHalogen, Cyano, etc.

Role in Materials Science

The unique photophysical and electronic properties of the researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine system suggest its potential utility in the development of novel organic materials. While specific examples utilizing the 7-amino derivative are not extensively documented in publicly available literature, the general class of triazolopyridines has been explored for applications in materials science.

The 7-amino group provides a reactive site for the incorporation of this chromophore into polymeric structures, either as a monomer or as a pendant group. Such polymers could exhibit interesting optical or electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Furthermore, the nitrogen-rich nature of the researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridin-7-amine scaffold makes it an excellent ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The amino group, along with the nitrogen atoms of the fused ring system, can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. These materials could possess interesting properties such as porosity, catalysis, and luminescence.

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. The planar structure and the presence of multiple hydrogen bond donors and acceptors in researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridin-7-amine make it an attractive candidate for the design of self-assembling systems.

While direct studies on the self-assembly of researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridin-7-amine are not widely reported, related systems, such as bis(1,2,3-triazolyl)pyridine macrocycles, have been shown to undergo self-assembly and metal complexation rsc.org. These studies provide a proof-of-concept for the potential of the triazolopyridine motif to direct the formation of ordered supramolecular architectures. The 7-amino group could further contribute to the stability and directionality of such assemblies through hydrogen bonding interactions.

Table 2: Potential Non-Covalent Interactions for Self-Assembly

Interaction TypeParticipating GroupsPotential Outcome
Hydrogen BondingAmino group (donor), Triazole and Pyridine (B92270) Nitrogens (acceptors)Formation of tapes, sheets, or 3D networks
π-π StackingAromatic rings of the triazolopyridine coreFormation of columnar or layered structures
Metal CoordinationNitrogen atoms of the rings and the amino groupFormation of discrete coordination complexes or extended coordination polymers

Ligand Design for Catalysis

The field of homogeneous catalysis heavily relies on the design of organic ligands that can modulate the reactivity and selectivity of metal catalysts. The researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold, with its multiple nitrogen coordination sites, presents an interesting platform for the development of novel ligands for transition metal catalysis.

The 7-amino group can be derivatized to introduce additional coordinating moieties, leading to the formation of multidentate ligands. The electronic properties of the triazolopyridine ring can also influence the catalytic activity of the coordinated metal center. Although specific catalytic applications of metal complexes derived from researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridin-7-amine are not yet prevalent in the literature, the broader class of triazole-based ligands has been successfully employed in various catalytic transformations researchgate.net. This suggests a promising avenue for future research in the development of catalysts for reactions such as cross-coupling, hydrogenation, and oxidation.

Q & A

Q. What are the optimal synthetic routes for preparing [1,2,3]Triazolo[1,5-a]pyridin-7-amine?

The synthesis typically involves cyclization of precursor molecules. For example, derivatives like 7-bromo-[1,2,4]triazolo[1,5-a]pyridine are synthesized via nucleophilic substitution reactions using amines in ethanol under reflux (60°C for 3 hours). Purification is achieved via column chromatography with gradient elution (e.g., EtOAc/light petroleum) . For triazolopyridine cores, cyclization of ethynylpyridine with azides under copper catalysis (CuSO₄/sodium ascorbate in DMSO) is effective .

Q. How can the purity and structural integrity of this compound derivatives be validated?

Methodological validation includes:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring structure. For example, 7-substituted derivatives show distinct aromatic proton shifts between δ 7.2–8.5 ppm .
  • Mass spectrometry (MS) : HRMS or EI-MS to verify molecular weight and fragmentation patterns.
  • Elemental analysis : Carbon/hydrogen/nitrogen content should align with theoretical values (e.g., ±0.3% deviation) .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential toxicity .
  • Waste disposal : Halogenated derivatives (e.g., 7-bromo analogs) require segregation and professional waste management to avoid environmental contamination .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr during bromination) .

Advanced Research Questions

Q. How can computational methods elucidate the ring-chain isomerization of triazolopyridine derivatives?

Density Functional Theory (DFT) studies reveal that substituent electronic properties dictate the equilibrium between ring (A) and chain (B) isomers. For example, electron-withdrawing groups stabilize the ring form (A), while electron-donating groups favor chain isomer (B). Experimental validation via ¹H NMR (e.g., monitoring proton shifts in DMSO-d₆) corroborates computational predictions .

Q. What strategies optimize regioselective functionalization at position 7 of triazolopyridines?

  • Direct arylation : Use Pd catalysis (e.g., Pd(OAc)₂) with aryl halides in DMF at 100°C. For example, coupling 7-iodo-triazolopyridine with benzothiazole yields 7-aryl derivatives in >80% yield .
  • Buchwald-Hartwig amination : Palladium/ligand systems (e.g., XPhos) enable C–N bond formation with amines, critical for introducing pharmacophores .

Q. How do structural modifications at position 7 influence biological activity?

  • Anticancer activity : Fluorinated derivatives (e.g., 7-fluoro analogs) exhibit enhanced cytotoxicity against renal cancer cell lines (e.g., UO-31, GI₅₀ = 1.2 µM) compared to non-halogenated analogs .
  • Enzyme inhibition : Substitution with aryl amines (e.g., benzo[b]thiophen-5-yl) improves binding affinity for kinase targets (e.g., IC₅₀ < 50 nM) via hydrophobic interactions and π-stacking .

Q. How can contradictory bioactivity data between triazolopyridines and their bioisosteres be resolved?

Thieno-fused triazolopyrimidines show higher anticancer activity than quinazoline-fused analogs (e.g., growth inhibition >90% vs. <10%). This discrepancy arises from improved π-π stacking and solubility in thieno derivatives. Cross-validation using in silico docking (e.g., AutoDock Vina) and in vitro assays (MTT/proliferation) is recommended .

Critical Analysis of Contradictory Evidence

  • Synthetic yields : Variations in yields (e.g., 73% vs. 88% for similar amines) may stem from differences in amine nucleophilicity or solvent polarity .
  • Bioactivity discrepancies : Fluorinated derivatives in show lower cytotoxicity than thieno-fused analogs in , likely due to reduced membrane permeability .

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